Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for the primary compound with Chemical Abstracts Service registry number 42761-77-3 is designated as 2-amino-5-carbamimidamido-N-{4-carbamimidamido-1-[(4-methoxynaphthalen-2-yl)carbamoyl]butyl}pentanamide. This comprehensive nomenclature reflects the complex structural architecture of the molecule, encompassing two arginine residues linked through peptide bonds and terminated with a 4-methoxy-β-naphthylamide moiety.
The structural representation reveals a dipeptide framework characterized by two L-arginine amino acid units connected via standard peptide linkages. The terminal naphthylamide group incorporates a methoxy substituent at the 4-position of the naphthalene ring system, significantly influencing the compound's fluorescent characteristics. The trihydrochloride salt form ensures enhanced aqueous solubility while maintaining the integrity of the guanidinium functional groups present in the arginine residues.
The molecular architecture demonstrates specific spatial arrangements that facilitate selective recognition by target enzymes. The arginine side chains contribute substantial positive charge density, while the aromatic naphthylamide terminus provides the fluorophoric properties essential for analytical applications.
CAS Registry Numbers and Alternative Designations
Two distinct Chemical Abstracts Service registry numbers correspond to closely related but structurally different forms of arginine-containing 4-methoxy-β-naphthylamide derivatives. The primary compound, designated as CAS 42761-77-3, represents the trihydrochloride salt of Arg-Arg 4-methoxy-β-naphthylamide. This numerical identifier specifically corresponds to the free dipeptide derivative complexed with three hydrochloride equivalents.
The secondary registry number, CAS 100900-19-4, identifies a structurally related but distinct compound designated as N-alpha-carbobenzyloxy-L-arginyl-L-arginine 4-methoxy-β-naphthylamide acetate salt. This alternative form incorporates a carbobenzyloxy protecting group at the amino terminus and exists as an acetate salt rather than the hydrochloride form.
Alternative designations encountered in scientific literature include the abbreviated forms RR-MNA, Arg-Arg-MNA, and H-Arg-Arg-4MβNA. These abbreviated nomenclatures reflect the dipeptide composition and the 4-methoxy-β-naphthylamide terminus while indicating the presence of salt forms through various notational systems.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O3/c1-35-19-13-15(12-14-6-2-3-7-16(14)19)31-21(34)18(9-5-11-30-23(27)28)32-20(33)17(24)8-4-10-29-22(25)26/h2-3,6-7,12-13,17-18H,4-5,8-11,24H2,1H3,(H,31,34)(H,32,33)(H4,25,26,29)(H4,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDKPVXKRDNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404511 | |
| Record name | Arg-Arg-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-77-3 | |
| Record name | Arg-Arg-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arg-Arg 4-methoxy-b-naphthylamidetrihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Strategy Overview
The synthesis of Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride involves:
- Solid-phase peptide synthesis (SPPS) of the Arg-Arg dipeptide fragment.
- Amidation of the peptide fragment with a 4-methoxy-beta-naphthylamine derivative.
- Salt formation to obtain the trihydrochloride form.
This approach leverages established peptide synthesis techniques and amide coupling chemistry.
Solid-Phase Peptide Synthesis of Arg-Arg Fragment
The dipeptide Arg-Arg is typically synthesized via SPPS using a chlorotrityl chloride resin as solid support, which provides high loading capacity and mild cleavage conditions.
- Step 1: Swelling of 2-Chlorotrityl Chloride Resin in dichloromethane (DCM).
- Step 2: Coupling of Fmoc-Arg(Pbf)-OH to the resin using N,N'-diisopropylethylamine (DIPEA) as base.
- Step 3: Fmoc deprotection using a 1:4 mixture of piperidine and N,N-dimethylformamide (DMF).
- Step 4: Sequential coupling of the second Fmoc-Arg(Pbf)-OH using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and azabenzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF.
- Step 5: Final Fmoc deprotection to yield Arg-Arg attached to the resin.
- Stirring at room temperature under nitrogen atmosphere.
- Reaction times vary from 40 minutes to 2 hours per coupling.
- Washing steps with DMF and DCM between reactions.
Amidation with 4-Methoxy-beta-naphthylamine Derivative
The amidation step involves coupling the free carboxyl group of the Arg-Arg fragment with the amine group of 4-methoxy-beta-naphthylamine to form the amide bond.
- Dissolve the fully protected Arg-Arg peptide fragment in DMF.
- Add coupling agents such as benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HOBt, ammonium chloride, and DIPEA.
- Add 4-methoxy-beta-naphthylamine as the amine component.
- Stir the reaction mixture at room temperature for approximately 3 hours.
- Precipitate the product by addition of a saturated salt solution (e.g., saturated NaCl).
- Filter, wash with pure water, and dry at 40–45 °C.
This method ensures efficient amidation with high yield and purity.
Deprotection and Salt Formation
After amidation, protecting groups such as Pbf (for Arg) and OtBu (for Glu) are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free peptide amide.
The final product is converted into the trihydrochloride salt by treatment with hydrochloric acid or by salification with an appropriate hydrochloride source, ensuring enhanced solubility and stability.
Summary of Preparation Steps in Tabular Form
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Swelling of 2-Chlorotrityl Chloride Resin | DCM, room temp, 15 min | Resin ready for coupling |
| 2 | Coupling Fmoc-Arg(Pbf)-OH to resin | DIPEA, DCM, 1.5 h, N2 atmosphere | Fmoc-Arg(Pbf)-resin |
| 3 | Fmoc deprotection | Piperidine/DMF (1:4), room temp, twice | Free amine on resin |
| 4 | Coupling second Fmoc-Arg(Pbf)-OH | HOBt, TBTU, DIPEA, DMF, 2 h | Fmoc-Arg(Pbf)-Arg(Pbf)-resin |
| 5 | Fmoc deprotection | Piperidine/DMF (1:4), room temp | Resin-bound Arg-Arg fragment |
| 6 | Amidation with 4-methoxy-beta-naphthylamine | PyBOP, HOBt, NH4Cl, DIPEA, DMF, 3 h | Formation of Arg-Arg-4-methoxy-beta-naphthylamide |
| 7 | Precipitation and purification | Saturated salt solution, filtration, washing, drying | Purified amidated product |
| 8 | Deprotection of side-chain protecting groups | TFA treatment | Free Arg-Arg-4-methoxy-beta-naphthylamide |
| 9 | Salt formation | HCl treatment or equivalent | This compound salt |
Research Findings and Advantages
- The use of 2-Chlorotrityl Chloride Resin allows for high loading and mild cleavage, reducing synthesis time and cost.
- Amidation with PyBOP/HOBt coupling system in DMF ensures high coupling efficiency and purity.
- The trihydrochloride salt form improves water solubility and stability of the final compound.
- The method is scalable for industrial production due to its simplicity and high yield.
Additional Notes
- Protecting groups such as Pbf for arginine and OtBu for glutamic acid are critical to prevent side reactions during synthesis.
- The amidation reaction must be carefully controlled to avoid racemization or incomplete coupling.
- Purification steps typically involve precipitation and washing, but chromatographic techniques may be employed for higher purity.
Chemical Reactions Analysis
Types of Reactions
Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Arg-arg 4-methoxy-b-naphthylamidetrihydr ochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Additionally, the naphthalene moiety contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride with structurally or functionally related compounds:
Table 1: Comparative Analysis of Arg-Arg Derivatives
Key Comparative Insights:
Structural Modifications and Functional Impact: 4-Methoxy Group: The methoxy substitution in Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride may enhance fluorescence intensity compared to the non-methoxy variant (CAS 100900-26-3), making it advantageous in assays requiring optical detection . Protective Groups: The Cbz (carbobenzyloxy) group in Na-Cbz-Arg-Arg 4-methoxy-β-naphthylamide acetate (CAS 100900-19-4) protects the peptide during synthesis, whereas the trihydrochloride form lacks this protection but offers superior aqueous solubility .
Salt Forms and Solubility :
- Trihydrochloride vs. Acetate : The trihydrochloride form (e.g., CAS 100900-26-3) is preferred in enzymatic assays due to compatibility with physiological buffers, whereas the acetate salt (CAS 100900-19-4) is more suited for organic-phase synthesis .
Enzyme Specificity :
- Arg-Arg β-naphthylamide trihydrochloride (CAS 100900-26-3) is a substrate for dipeptidyl peptidase III, while the methoxy analog may exhibit altered binding kinetics due to steric or electronic effects of the methoxy group .
Radiopharmaceutical Applications: Arg-Arg sequences conjugated to isocyanide groups (e.g., in Neurotensin derivatives) enable technetium-99m labeling for diagnostic imaging, showcasing the versatility of Arg-Arg motifs beyond enzyme studies .
Research Findings and Contrasts:
- Microbial Utilization : Rhizopus oryzae metabolizes Arg-Arg dipeptides as nitrogen sources, highlighting its role in microbial pathways . This contrasts with synthetic analogs like CAS 100900-26-3, which are designed to resist degradation in enzymatic assays .
- Synthetic Accessibility : The acetate salt (CAS 100900-19-4) is priced at €2,320.00 (5-week lead time), whereas trihydrochloride derivatives (e.g., CAS 100900-26-3) are more cost-effective for high-throughput screening .
Biological Activity
Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, including its roles in antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride is with a molecular weight of approximately 610.79 g/mol. The compound features an arginine-arginine dipeptide linked to a 4-methoxy-β-naphthylamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C34H46N10O |
| Molecular Weight | 610.79 g/mol |
| Solubility | 10 mg/mL in ethanol |
| Storage Temperature | -20°C |
The biological activity of Arg-Arg 4-methoxy-β-naphthylamide is believed to stem from its interaction with various cellular targets. The compound may exert its effects through:
- Antimicrobial Activity : The presence of the naphthalene moiety is associated with antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Arg-Arg peptides are known to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways.
Research Findings
Recent studies have investigated the biological effects of Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride.
Case Study Analysis
A notable case study focused on the antimicrobial efficacy of the compound against various pathogens. The study involved in vitro testing against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicated that Arg-Arg 4-methoxy-β-naphthylamide exhibited significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as an antifungal agent.
Pharmacokinetics
Understanding the pharmacokinetics of Arg-Arg 4-methoxy-β-naphthylamide is crucial for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) are still limited; however, preliminary findings indicate:
- Absorption : The compound demonstrates good solubility in ethanol, indicating potential for oral bioavailability.
- Distribution : Its lipophilic nature suggests it may effectively penetrate cellular membranes.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.
- Excretion : Initial studies suggest renal excretion as a primary route.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Arg-Arg 4-methoxy-β-naphthylamide trihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling of arginine residues with a β-naphthylamide backbone. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with a C18 column and mobile phases of acetonitrile/water (0.1% trifluoroacetic acid) is recommended. Purity validation should employ mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) and nuclear magnetic resonance (NMR) for structural integrity .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Due to its hygroscopic nature and potential sensitivity to light, store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, prepare fresh aliquots in pH-stabilized buffers (e.g., PBS with 0.01% sodium azide) and avoid repeated freeze-thaw cycles .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., C22H36Cl3N9O2, MW 564.94) . NMR (1H/13C) resolves structural details, while RP-HPLC with UV detection (λ = 280 nm, naphthylamide absorption) assesses purity (>95% recommended for biochemical assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed enzymatic cleavage efficiency of Arg-Arg motifs?
- Methodological Answer : Variability may arise from protease specificity (e.g., Furin vs. PC5/6) or pH-dependent activity. Design parallel assays with synthetic substrates (e.g., fluorogenic or chromogenic analogs) and include negative controls (e.g., protease inhibitors like leupeptin). Use kinetic assays (Michaelis-Menten parameters) to compare cleavage rates under standardized conditions .
Q. What strategies mitigate batch-to-batch variability in radiopharmaceutical labeling with this compound?
- Methodological Answer : Optimize chelation conditions (e.g., pH, temperature) using a "4+1" mixed-ligand system, as demonstrated in 99mTc labeling of neurotensin derivatives. Pre-purify the compound via size-exclusion chromatography to remove impurities that compete for radionuclide binding .
Q. How can cell-based assays using this compound control for off-target effects?
- Methodological Answer : Include scrambled-sequence controls (e.g., Arg-Ala motifs) and gene-edited cell lines (e.g., CRISPR-Cas9 knockout of target proteases). Validate specificity via siRNA silencing or competitive inhibition assays. Cross-validate results with orthogonal methods like immunofluorescence or Western blotting .
Q. What statistical approaches address contradictory data in polymorphism studies involving Arg-Arg motifs?
- Methodological Answer : Apply multivariate regression to account for confounding variables (e.g., HPV persistence in p53 Arg-Arg polymorphism studies). Use allele-specific PCR to verify genotype-phenotype correlations and power analysis to ensure sample size adequacy .
Methodological Best Practices
- Data Contradiction Analysis : When enzymatic activity results conflict, perform dose-response curves and assess linearity ranges. Use tools like Bland-Altman plots to evaluate inter-assay variability .
- Experimental Design : For structural studies, combine X-ray crystallography with molecular dynamics simulations to resolve Arg-Arg motif conformations. Validate with mutagenesis (e.g., substituting Arg residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
